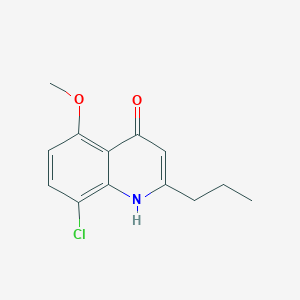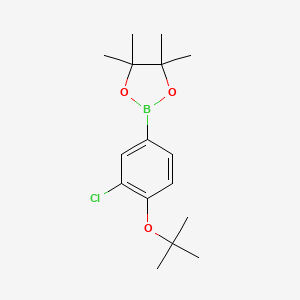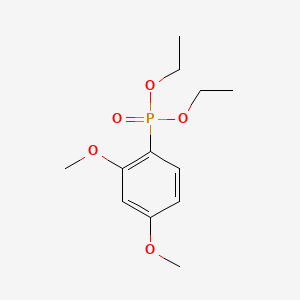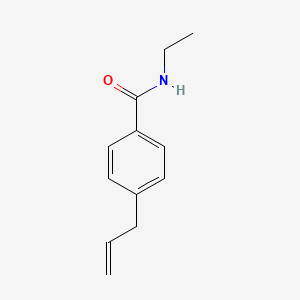
8-Chloro-5-methoxy-2-propylquinolin-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Chloro-5-methoxy-2-propylquinolin-4-ol is a chemical compound with the molecular formula C13H14ClNO2 and a molecular weight of 251.71 g/mol . This compound is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Méthodes De Préparation
The synthesis of 8-Chloro-5-methoxy-2-propylquinolin-4-ol can be achieved through various synthetic routes. One common method involves the reaction of 8-chloroquinoline with 5-methoxy-2-propylphenol under specific reaction conditions. The reaction typically requires the use of a catalyst and a suitable solvent to facilitate the formation of the desired product . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound.
Analyse Des Réactions Chimiques
8-Chloro-5-methoxy-2-propylquinolin-4-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine or bromine. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound may yield quinolin-4-one derivatives, while substitution reactions can introduce different functional groups onto the quinoline ring .
Applications De Recherche Scientifique
8-Chloro-5-methoxy-2-propylquinolin-4-ol has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential biological activities, including antimicrobial and anticancer properties. In medicine, it is investigated for its potential therapeutic applications, such as in the treatment of infectious diseases and cancer. Additionally, the compound is used in the pharmaceutical industry for drug development and formulation .
Mécanisme D'action
The mechanism of action of 8-Chloro-5-methoxy-2-propylquinolin-4-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparaison Avec Des Composés Similaires
8-Chloro-5-methoxy-2-propylquinolin-4-ol can be compared with other similar compounds, such as 4-Chloro-8-methoxy-2-methylquinoline and 8-Amino-5-methoxyquinoline. These compounds share structural similarities but differ in their functional groups and biological activities. For instance, 4-Chloro-8-methoxy-2-methylquinoline has a methyl group instead of a propyl group, which may affect its chemical reactivity and biological properties. Similarly, 8-Amino-5-methoxyquinoline has an amino group, which can influence its interaction with biological targets .
Propriétés
Numéro CAS |
1189105-70-1 |
|---|---|
Formule moléculaire |
C13H14ClNO2 |
Poids moléculaire |
251.71 g/mol |
Nom IUPAC |
8-chloro-5-methoxy-2-propyl-1H-quinolin-4-one |
InChI |
InChI=1S/C13H14ClNO2/c1-3-4-8-7-10(16)12-11(17-2)6-5-9(14)13(12)15-8/h5-7H,3-4H2,1-2H3,(H,15,16) |
Clé InChI |
FUZYWIISAJQQDK-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=CC(=O)C2=C(C=CC(=C2N1)Cl)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[dimethylamino-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)methylidene]-dimethylazanium;hexafluorophosphate](/img/structure/B13709315.png)
![5-Bromo-6-fluorobenzo[d]thiazol-2(3H)-one](/img/structure/B13709319.png)
![1-Chloronaphtho[1,2-d]isoxazole](/img/structure/B13709324.png)








![10,11-Dihydro-5H-benzo[4,5]cyclohepta[1,2-d]pyrimidin-2-amine](/img/structure/B13709360.png)
![2-(1,4-Dioxaspiro[4.5]decan-8-yl)pyrimidine](/img/structure/B13709365.png)

